Cas no 35121-60-9 (10a-Methoxy-9,10-dihydrolysergol)

10a-Methoxy-9,10-dihydrolysergol 化学的及び物理的性質
名前と識別子
-
- Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-
- 10α-Methoxy-9,10-dihydrolysergol
- 10alpha-methoxy-9,10-dihydrolysergol
- 10α-Methoxy-9,10-dih
- [(8beta,10xi)-10-methoxy-6-methylergolin-8-yl]methanol
- 10-alpha-Methoxydihydrolysergol
- 10-Methoxy-6-methylergoline-8beta-methanol
- 10-Methoxy-6-methylergoline-8-beta-methanol
- 10-Methoxy-9,10-dihydrolysergol
- Ergoline-8-beta-methanol, 10-methoxy-6-methyl-
- 35121-60-9
- JGQZSBLQHCTAJF-JGFGOQIWSA-N
- F95190
- 6-methyl-8beta-hydroxymethyl-10alpha-methoxy-ergoline
- [(2S,4R,7R)-2-methoxy-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(15),9,12(16),13-tetraen-4-yl]methanol
- N-2 to API
- (10-Methoxy-6-methylergolin-8beta-yl)methanol
- SCHEMBL5439122
- DTXSID00956558
- [(6Ar,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol
- 10a-Methoxy-9,10-dihydrolysergol
-
- インチ: InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1
- InChIKey: JGQZSBLQHCTAJF-JGFGOQIWSA-N
- ほほえんだ: OC[C@H]1CN(C)[C@H]2[C@](C3C=CC=C4C=3C(C2)=CN4)(OC)C1
計算された属性
- せいみつぶんしりょう: 286.16826
- どういたいしつりょう: 286.168
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.27
- ゆうかいてん: 150-152°C (dec.)
- ふってん: 456.8°Cat760mmHg
- フラッシュポイント: 230.1°C
- 屈折率: 1.659
- ようかいど: Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slighlty)
- PSA: 48.49
- LogP: 1.81620
10a-Methoxy-9,10-dihydrolysergol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M262280-25mg |
10a-Methoxy-9,10-dihydrolysergol |
35121-60-9 | 25mg |
$ 1671.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-484891-1 mg |
10α-Methoxy-9,10-dihydrolysergol-d3, |
35121-60-9 | 1mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-482793-2.5mg |
10α-Methoxy-9,10-dihydrolysergol, |
35121-60-9 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-482793-2.5 mg |
10α-Methoxy-9,10-dihydrolysergol, |
35121-60-9 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-484891-1mg |
10α-Methoxy-9,10-dihydrolysergol-d3, |
35121-60-9 | 1mg |
¥2858.00 | 2023-09-05 | ||
TRC | M262280-2.5mg |
10a-Methoxy-9,10-dihydrolysergol |
35121-60-9 | 2.5mg |
$ 216.00 | 2023-09-07 | ||
A2B Chem LLC | AD46627-2.5mg |
Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)- |
35121-60-9 | 2.5mg |
$331.00 | 2024-04-20 | ||
A2B Chem LLC | AD46627-25mg |
Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)- |
35121-60-9 | 25mg |
$1744.00 | 2024-04-20 |
10a-Methoxy-9,10-dihydrolysergol 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
10a-Methoxy-9,10-dihydrolysergolに関する追加情報
Research Brief on 10a-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9): Recent Advances and Applications
10a-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9) is a semi-synthetic ergoline alkaloid derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound is structurally related to lysergic acid diethylamide (LSD) and other ergot alkaloids, but with distinct pharmacological properties. Recent studies have explored its role in neurological disorders, cardiovascular diseases, and even as a precursor for novel drug development. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, mechanisms of action, and potential clinical applications.
One of the most notable advancements in the study of 10a-Methoxy-9,10-dihydrolysergol is its synthesis and optimization. Researchers have developed more efficient synthetic routes to produce this compound with higher yields and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces the number of steps required for synthesis while maintaining high enantiomeric purity. This breakthrough is critical for scaling up production for preclinical and clinical studies.
In terms of pharmacological activity, 10a-Methoxy-9,10-dihydrolysergol has shown promise as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes. A recent in vitro study demonstrated its ability to act as a partial agonist at these receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. Additionally, its unique binding profile differentiates it from other ergoline derivatives, reducing the risk of adverse effects commonly associated with this class of compounds.
Beyond its neurological applications, 10a-Methoxy-9,10-dihydrolysergol has also been investigated for its vasodilatory effects. A 2024 preclinical study in Cardiovascular Research reported that this compound could significantly improve endothelial function in animal models of hypertension. The study attributed these effects to the compound's ability to enhance nitric oxide bioavailability, a mechanism that could be harnessed for developing new antihypertensive therapies.
Despite these promising findings, challenges remain in the clinical translation of 10a-Methoxy-9,10-dihydrolysergol. Pharmacokinetic studies indicate that the compound has a relatively short half-life, necessitating the development of sustained-release formulations or prodrugs. Furthermore, its safety profile in humans has yet to be fully established, highlighting the need for rigorous toxicological assessments. Ongoing research is addressing these gaps, with several Phase I clinical trials expected to commence in the next two years.
In conclusion, 10a-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9) represents a promising candidate for multiple therapeutic areas, from neurology to cardiology. Recent advancements in synthesis and mechanistic understanding have paved the way for further exploration, though clinical validation remains a critical next step. As research progresses, this compound could emerge as a valuable addition to the pharmacopeia of ergoline-derived therapeutics.
35121-60-9 (10a-Methoxy-9,10-dihydrolysergol) 関連製品
- 35155-28-3(10a-Methoxy-1-methyl-9,10-dihydrolysergol)
- 725746-78-1(2-Propenoic acid, 3-[4-hydroxy-2-(trifluoromethyl)phenyl]-)
- 653593-69-2(Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester)
- 13575-73-0(rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride)
- 1208805-68-8(1-(5-nitrofuran-2-carbonyl)-4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine)
- 1704115-58-1(2-(2-cyclopropylphenyl)propan-2-amine)
- 2138067-46-4(5-bromo-6-(butan-2-yl)-3-ethylimidazo2,1-b1,3thiazole)
- 1804182-70-4(Ethyl 3-(2-bromopropanoyl)-4-ethoxybenzoate)
- 879936-70-6(N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide)
- 2229197-14-0(1-(2-azidoethyl)-2-fluoro-3-(trifluoromethyl)benzene)




